molecular formula C26H23N3O2 B337734 4-[(3,4'-DIMETHYL-4-BIPHENYLYL)OXY]-5-(4-MORPHOLINYL)PHTHALONITRILE

4-[(3,4'-DIMETHYL-4-BIPHENYLYL)OXY]-5-(4-MORPHOLINYL)PHTHALONITRILE

Cat. No.: B337734
M. Wt: 409.5 g/mol
InChI Key: SMIFNSYLDFXDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile is a complex organic compound with a unique structure that combines biphenyl, morpholine, and phthalonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile typically involves multiple steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable leaving group.

    Formation of the Phthalonitrile Moiety: The phthalonitrile group is synthesized by reacting phthalic anhydride with ammonia, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and morpholine moieties.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Products may include biphenyl ketones and morpholine N-oxides.

    Reduction: Amines and reduced biphenyl derivatives are common products.

    Substitution: Substituted morpholine derivatives are typically formed.

Scientific Research Applications

4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile involves its interaction with specific molecular targets. The biphenyl moiety can intercalate with DNA, while the morpholine ring can interact with proteins, potentially inhibiting enzyme activity. The phthalonitrile group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-piperidinyl)phthalonitrile
  • 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-pyrrolidinyl)phthalonitrile

Uniqueness

4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a versatile tool in scientific research.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

4-[2-methyl-4-(4-methylphenyl)phenoxy]-5-morpholin-4-ylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C26H23N3O2/c1-18-3-5-20(6-4-18)21-7-8-25(19(2)13-21)31-26-15-23(17-28)22(16-27)14-24(26)29-9-11-30-12-10-29/h3-8,13-15H,9-12H2,1-2H3

InChI Key

SMIFNSYLDFXDFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C

Origin of Product

United States

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